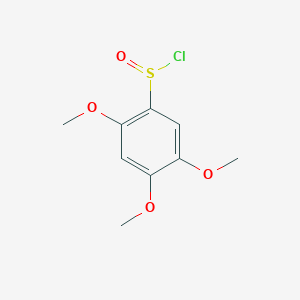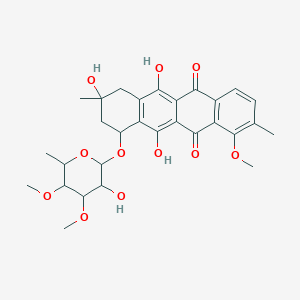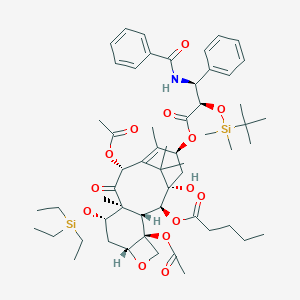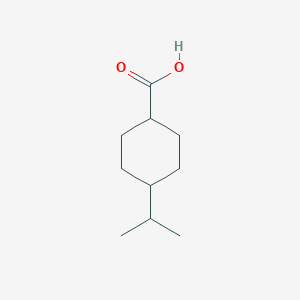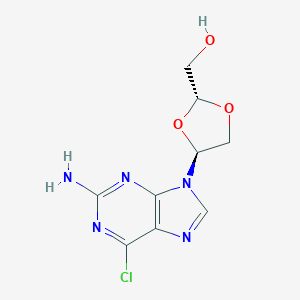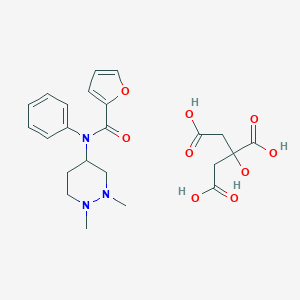![molecular formula C9H17NO B134276 Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) CAS No. 142321-08-2](/img/structure/B134276.png)
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms by disrupting their cell membranes. It also induces apoptosis in cancer cells by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) has been found to exhibit low toxicity in both in vitro and in vivo studies. It has also been shown to have a low potential for causing mutagenicity and genotoxicity. However, further studies are required to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a broad spectrum of activity against microorganisms, making it a potential candidate for the development of new antibacterial, antifungal, and antiviral agents. However, its low solubility in water and organic solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI). One potential area of research is the development of new derivatives with improved solubility and activity against microorganisms. Another area of interest is the use of this compound as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) involves the reaction of 1,5-dimethylpyrrole-2-carbaldehyde with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The product is then subjected to reduction with sodium borohydride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI) has been extensively studied for its potential application in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It also shows potential as a photosensitizer for photodynamic therapy in cancer treatment.
Eigenschaften
CAS-Nummer |
142321-08-2 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[(3aS,6R,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m0/s1 |
InChI-Schlüssel |
FWLQELKDPBAZFB-XHNCKOQMSA-N |
Isomerische SMILES |
CN1CC[C@H]2[C@@H]1[C@@H](CC2)CO |
SMILES |
CN1CCC2C1C(CC2)CO |
Kanonische SMILES |
CN1CCC2C1C(CC2)CO |
Synonyme |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




